(5Z)-3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by a 4-thiazolidinone core fused with a benzyl group at position 3 and a substituted pyrazole-methylidene moiety at position 3. Thiazolidinones are well-known for their antimicrobial, antiviral, and anti-inflammatory properties, with structural modifications (e.g., substituents on the benzylidene or pyrazole rings) significantly influencing activity .
Properties
Molecular Formula |
C28H23N3O2S2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O2S2/c1-19-15-23(33-2)13-14-24(19)26-21(18-31(29-26)22-11-7-4-8-12-22)16-25-27(32)30(28(34)35-25)17-20-9-5-3-6-10-20/h3-16,18H,17H2,1-2H3/b25-16- |
InChI Key |
LSUMCSVVLNTYCJ-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Condensation Reactions
The thiazolidinone core participates in condensation reactions, particularly with aldehydes. For example, in its synthesis, the compound forms via Knoevenagel condensation between a thiazolidinone derivative and a pyrazole aldehyde. This reaction is typically catalyzed by a base (e.g., NaOH) in ethanol under reflux, yielding the α,β-unsaturated ketone structure central to its activity.
Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOH | Ethanol | Reflux | ~75% |
Nucleophilic Substitution
The sulfur atom in the thioxo group (-C=S) undergoes nucleophilic substitution. For instance, reactions with amines or thiols can replace the sulfur, forming derivatives with altered biological properties. This reactivity is critical for generating analogs in structure-activity relationship (SAR) studies .
Example Reaction Pathway
-
Thiol Displacement :
Hydrolysis
The thiazolidinone ring is susceptible to hydrolysis under acidic or basic conditions , leading to ring opening. Acidic hydrolysis produces a thiourea derivative, while basic conditions yield a mercaptoacetic acid intermediate .
Hydrolysis Pathways
| Condition | Product | Application |
|---|---|---|
| Acidic | Thiourea derivative | Intermediate for analogues |
| Basic | Mercaptoacetic acid intermediate | Functionalization |
Catalytic and Ultrasound-Assisted Reactions
Modern synthetic approaches employ catalysts (e.g., triethylamine, DSDABCOC) and ultrasound to enhance efficiency. For example, ultrasound-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields (>85%) .
Optimized Protocol
| Parameter | Detail |
|---|---|
| Catalyst | DSDABCOC |
| Solvent | Methanol |
| Energy Input | Ultrasonic irradiation (40 kHz) |
| Reaction Time | 20–30 minutes |
Cyclization and Heterocycle Formation
The pyrazole moiety undergoes cyclization with electrophiles (e.g., α-haloketones), forming fused heterocycles. This reactivity expands the compound’s utility in generating bioactive derivatives .
Key Cyclization Reaction
Interaction with Biological Targets
While not a traditional "reaction," the compound’s thioxo group and conjugated system enable non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with enzymes like kinases or tubulin. These interactions underpin its antimicrobial and anticancer mechanisms .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity : Analogues with electron-donating groups (e.g., methoxy, hydroxy) on the benzylidene ring exhibit improved antimicrobial activity against Mycobacterium tuberculosis (MIC₅₀ values: 2–8 µg/mL) compared to unsubstituted derivatives .
- Crystallographic Stability: Bulky substituents (e.g., diphenylpyrazole) introduce steric hindrance, reducing planarity and favoring twisted conformations. For example, dihedral angles between the thiazolidinone core and benzylidene groups range from 9.68° to 79.26°, influencing packing efficiency .
- Hydrogen Bonding : Hydroxy-substituted analogues form robust intermolecular H-bond networks (e.g., R₂²(7) motifs), enhancing thermal stability and crystallinity .
Computational and Crystallographic Insights
- Planarity and Conformation: The thiazolidinone core and pyrazole ring in the target compound are expected to exhibit partial planarity (r.m.s. deviation < 0.02 Å), as seen in analogues like (5Z)-5-(2-hydroxybenzylidene) derivatives .
- Intermolecular Interactions : Methoxy and methyl groups on the pyrazole ring may participate in C–H⋯π interactions, stabilizing crystal packing .
Biological Activity
The compound (5Z)-3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
The compound features a thiazolidinone core, characterized by a thiazolidine ring fused with a ketone and a thioether group. The presence of the pyrazole moiety and various substituents enhances its potential biological activity. The structural formula can be represented as follows:
1. Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. A review highlighted that modifications at various positions on the thiazolidinone scaffold can significantly influence their activity against bacteria and fungi. For instance, compounds similar to our target compound have shown efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 20 |
| 10b | S. aureus | 25 |
| Target | E. coli | TBD |
2. Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives exhibit promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to the target compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.45 | Apoptosis |
| A549 | 0.53 | Cell Cycle Arrest |
3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has been documented through various assays measuring cytokine release and inflammatory markers. Compounds similar to the target have shown significant inhibition of TNF-α and IL-6 production in vitro .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Target | TBD | TBD |
Case Studies
Several case studies have highlighted the biological efficacy of thiazolidinone derivatives:
- Sava et al. Study : This study synthesized thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH assays, revealing potent radical scavenging capabilities .
- Burguete et al. Study : Focused on novel pyrazole derivatives, this research reported substantial anti-inflammatory effects comparable to established drugs like dexamethasone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
